N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

Catalog No.
S15869455
CAS No.
M.F
C8H13FN4
M. Wt
184.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diam...

Product Name

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

IUPAC Name

N'-(6-ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine

Molecular Formula

C8H13FN4

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C8H13FN4/c1-2-6-7(9)8(11-4-3-10)13-5-12-6/h5H,2-4,10H2,1H3,(H,11,12,13)

InChI Key

TUPIEIPRCVUFNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NCCN)F

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C8H13FN4C_8H_{13}FN_4 and a molecular weight of 171.21 g/mol. This compound features a pyrimidine ring substituted with an ethyl group and a fluorine atom, along with an ethane-1,2-diamine moiety. It is primarily used in research settings across various scientific fields, including medicinal chemistry and biochemistry, due to its potential biological activity and utility in synthesizing other compounds .

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide.
  • Reduction: This process entails the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
  • Substitution: In this reaction, one functional group in the compound is replaced by another, commonly using halogens or alkylating agents.

The biological activity of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine is notable for its potential as an enzyme inhibitor and its interactions with various biological targets. Research indicates that it may influence cellular signaling pathways and has applications in studying protein binding and enzyme activity. The presence of the fluorine atom is particularly significant as it can enhance the compound's potency and selectivity for certain biological targets.

The synthesis of N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine typically involves multiple steps:

  • Starting Materials: The synthesis begins with 6-ethyl-5-fluoropyrimidine and ethane-1,2-diamine.
  • Reaction Conditions: The reactions are usually conducted in solvents like ethanol or methanol under controlled temperatures to yield the desired product.
  • Industrial Production: For large-scale production, automated systems are employed to ensure consistency and purity, accompanied by rigorous quality control measures .

The interaction studies involving N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine focus on its binding affinity to specific enzymes and receptors. These studies help elucidate its mechanism of action at the molecular level, revealing how it may inhibit or activate certain biological processes.

Several compounds share structural similarities with N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine. Some notable examples include:

Compound NameMolecular FormulaUnique Features
N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine hydrochlorideC9H10N4O3Contains a nitro group which may influence reactivity.
N1-(6-chloropyrimidin-4-yl)cyclohexane-1,4-diamine hydrochlorideC11H15ClN4Features a cyclohexane structure which alters steric properties.
5-chloro-N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidineC14H15ClFN7Incorporates multiple nitrogen-containing rings enhancing biological activity .

Uniqueness

N1-(6-Ethyl-5-fluoropyrimidin-4-yl)ethane-1,2-diamine stands out due to its specific substitution pattern on the pyrimidine ring and the presence of both ethyl and fluorine groups. These modifications contribute to its stability and reactivity profile, making it a valuable compound for research applications in medicinal chemistry .

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

184.11242459 g/mol

Monoisotopic Mass

184.11242459 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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